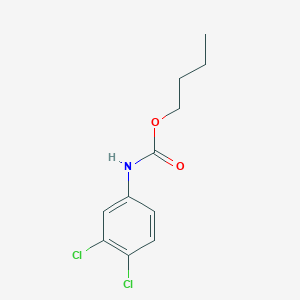
butyl N-(3,4-dichlorophenyl)carbamate
説明
Synthesis Analysis
The synthesis of butyl N-(3,4-dichlorophenyl)carbamate involves chemical reactions that yield this compound through specific reactant interactions. For instance, a related compound, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate, was synthesized via the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde (Arslan, Kazak, Karatas, & Özden, 2004). This process highlights the methodology for assembling compounds with similar functional groups and structural frameworks.
Molecular Structure Analysis
The molecular structure of carbamate derivatives, including butyl N-(3,4-dichlorophenyl)carbamate, reveals significant insights into their chemical behavior. The structure of a related carbamate, tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, shows an interplay of strong and weak hydrogen bonds, which assemble molecules into a three-dimensional architecture, highlighting the complex interactions within these compounds (Das et al., 2016).
Chemical Reactions and Properties
Carbamate derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, t-butyl N,N-dibromocarbamate (BBC) reacts with terminal alkenes to afford β-bromo-N-Boc-amines, demonstrating the reactivity of carbamates towards halogenation and amination (Klepacz & Zwierzak, 2001).
Physical Properties Analysis
The physical properties of butyl N-(3,4-dichlorophenyl)carbamate, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal structure of a similar compound, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate, shows a twisted molecule with C—H⋯O interactions forming a chain, indicating the solid-state behavior of these compounds (Arslan et al., 2004).
Chemical Properties Analysis
The chemical properties of butyl N-(3,4-dichlorophenyl)carbamate, such as reactivity, stability, and interactions with other chemicals, are determined by its functional groups and molecular structure. The study on poly (N-butyl-3,6-carbazolediyl) synthesized by electrochemical reduction provides insights into the reactivity and potential applications of carbazole-based carbamates in organic electronics (Ngbilo, Adès, Chevrot, & Siove, 1990).
科学的研究の応用
Herbicide Toxicity and Environmental Impact : The compound 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), closely related to butyl N-(3,4-dichlorophenyl)carbamate, has been studied for its toxicity using a pollen tube growth system. This research is significant for understanding the environmental impact of such herbicides (Strube, Janke, Kappler, & Kristen, 1991).
Analytical Methodology : A study developed an analytical method to determine 3,4-dichlorophenyl-propenoyl-sec-butylamine in rat plasma. This research is essential for understanding the metabolism and behavior of such compounds in biological systems (Bu Xiu, 2004).
Degradation Product Determination : Solid-phase microextraction and gas chromatography-mass spectrometry have been used to determine degradation products of volatile and semivolatile compounds, including butyl carbamates. This method is particularly relevant in the pharmaceutical and personal care industries (Karaisz & Snow, 2001).
Hydrolysis Studies : The alkaline hydrolysis of compounds like 4-Chloro-2-butynyl N-(3-chlorophenyl) carbamate (Barban) has been investigated, providing insight into the chemical behavior and stability of these compounds (Bergon, Bonafos, & Calmon, 1980; Bergon, Kouda-Bonafos, & Calmon, 1987).
Chemical Seed Treatments : Research has explored the use of chemicals like 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate (barban) in seed treatments as herbicidal antidotes. Such studies contribute to agricultural applications and crop protection (Hoffmann, 1962).
Pharmacological Applications : Tertiary 2-haloethylamine derivatives of muscarinic agents, including N-(3-chlorophenyl)carbamate derivatives, have been synthesized and evaluated for their pharmacological properties. This research is relevant to drug discovery and development (Ringdahl et al., 1990).
Soil Transformation Studies : The transformation of herbicides like methyl-N-(3,4-dichlorophenyl)-carbamate (Swep) in soil has been studied, which is vital for understanding the environmental fate of such chemicals (Bartha & Pramer, 1969).
Carbamate Derivatives in Crystallography : Studies have been conducted on carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, which are significant in understanding molecular structures and interactions (Baillargeon et al., 2017).
Safety And Hazards
Specific safety and hazard information for butyl N-(3,4-dichlorophenyl)carbamate is not provided in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .
特性
IUPAC Name |
butyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGECNPOQGRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl N-(3,4-dichlorophenyl)carbamate | |
CAS RN |
63785-38-6 | |
| Record name | BUTYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



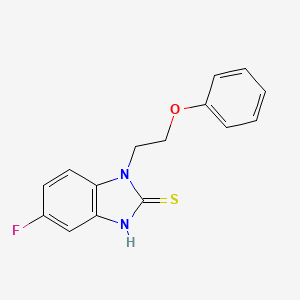
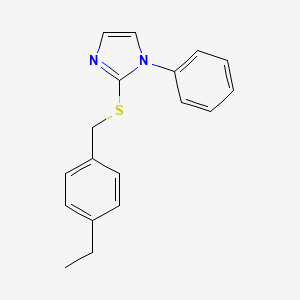
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)
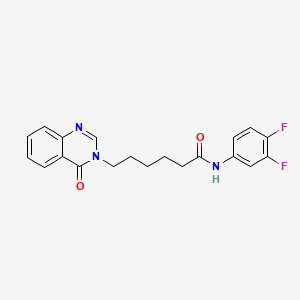

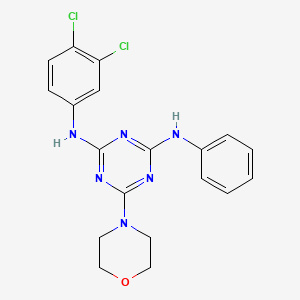
![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
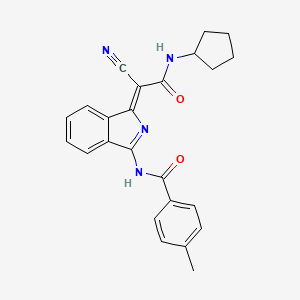
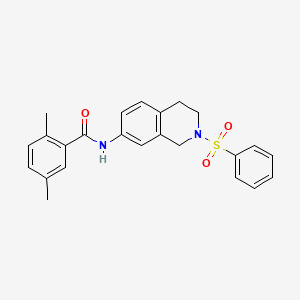
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)